2-Cyclopropylpiperidine-4-carboxamide
Description
2-Cyclopropylpiperidine-4-carboxamide is a piperidine derivative featuring a cyclopropyl substituent at the 2-position and a carboxamide group at the 4-position. The cyclopropyl group enhances conformational rigidity, which may improve binding specificity, while the carboxamide moiety facilitates hydrogen bonding interactions with target proteins.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h6-8,11H,1-5H2,(H2,10,12) |
InChI Key |
SDUBAAXBZBRBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(CCN2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpiperidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with piperidine-4-carboxylic acid, followed by amidation to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Cyclopropylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
- Contradictory Evidence : The 100% purity of 2-Chloro-6-methylpyrimidine-4-carboxylic acid contrasts with lower purity in other analogs, highlighting variability in synthesis efficiency across substituent types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
